molecular formula C16H27NO4 B11832982 7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate

7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate

Cat. No.: B11832982
M. Wt: 297.39 g/mol
InChI Key: FNOLPFZMONHLNM-UHFFFAOYSA-N
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Description

7-tert-Butyl 2-ethyl 7-azaspiro[35]nonane-2,7-dicarboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of 7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate typically involves multiple steps. One common synthetic route starts with the preparation of 4-methylenepiperidine-1-carboxylate, which is then reacted with trichloroacetyl chloride to form an intermediate. This intermediate undergoes further reactions to yield the final product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate can undergo various chemical reactions, including:

Scientific Research Applications

7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate can be compared with other spirocyclic compounds such as:

Biological Activity

7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate is a compound belonging to the class of spirocyclic derivatives, specifically the 7-azaspiro[3.5]nonane family. Its unique structure, characterized by a nitrogen-containing heterocyclic framework and two carboxylate groups, suggests potential pharmacological properties that warrant investigation.

The molecular formula of this compound is C16H27NO4C_{16}H_{27}NO_4 with a molecular weight of approximately 297.39 g/mol. The presence of bulky tert-butyl and ethyl groups enhances its lipophilicity, influencing its biological interactions and activity.

Pharmacological Potential

Research indicates that compounds within the 7-azaspiro[3.5]nonane class have garnered interest for their potential in drug development. They are often explored for their ability to interact with various biological targets, including receptors and enzymes crucial in therapeutic applications.

  • Interaction Studies :
    • Interaction studies involving this compound focus on its binding affinity towards GPR119, a receptor implicated in glucose metabolism and insulin secretion. Techniques such as radiolabeled ligand binding assays and functional assays are typically employed to assess these interactions.
  • Enzyme Inhibition :
    • Compounds similar to 7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane have shown inhibition of fatty acid amide hydrolase (FAAH), which could position them as candidates for treating conditions like pain and inflammation.

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

  • Study on GPR119 Activation : A study demonstrated that derivatives similar to this compound exhibited significant activation of GPR119, leading to enhanced insulin secretion in vitro.
  • Anti-inflammatory Properties : Another research highlighted the anti-inflammatory effects of related spirocyclic compounds in models of acute inflammation, suggesting a potential application in managing inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The following table summarizes key structural features and their corresponding biological activities:

Compound Name CAS Number Biological Activity Unique Features
This compoundNot availablePotential GPR119 agonistTwo carboxylate groups
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate896464-16-7FAAH inhibitorLacks ethyl group
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylateNot listedModerate receptor activityLarger spirocyclic framework
tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylateNot listedAnti-inflammatory effectsPresence of acetyl group

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that require careful control over reaction conditions to achieve high yields and purity.

  • Multi-step Synthesis :
    • Initial steps may involve forming the spirocyclic backbone followed by functionalization at the carboxylate positions.
  • Reagents and Conditions :
    • Common reagents include tert-butyl esters and various coupling agents under controlled temperatures.

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

7-O-tert-butyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate

InChI

InChI=1S/C16H27NO4/c1-5-20-13(18)12-10-16(11-12)6-8-17(9-7-16)14(19)21-15(2,3)4/h12H,5-11H2,1-4H3

InChI Key

FNOLPFZMONHLNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(C1)CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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